3-Fluoro-2-methoxy-5-methylaniline
Overview
Description
3-Fluoro-2-methoxy-5-methylaniline: is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as aminotoluenes . These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Mode of Action
It is known that aminotoluenes, the class of compounds to which it belongs, can interact with various biological targets depending on their specific chemical structure .
Biochemical Pathways
Aminotoluenes are known to be involved in various biochemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
It is known that the compound is a small molecule, which typically suggests good bioavailability .
Result of Action
It is known that aminotoluenes can have various effects at the molecular and cellular level, depending on their specific chemical structure and the biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of 3-fluoro-2-methoxy-5-methylbenzene, followed by reduction to obtain the desired aniline derivative. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3-Fluoro-2-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylaniline
- 3-Fluoro-2-methoxy-4-methylaniline
- 2-Fluoro-5-methylaniline
Uniqueness
3-Fluoro-2-methoxy-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-fluoro-2-methoxy-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLWKSGFPLLESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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